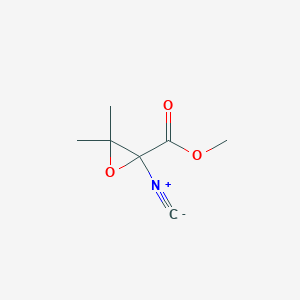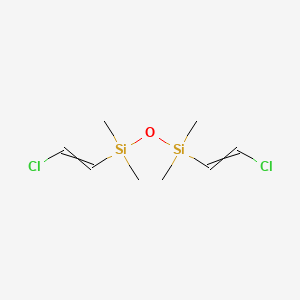
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two chloroethenyl groups attached to a disiloxane backbone
Preparation Methods
The synthesis of 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with acetylene in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the addition of the chloroethenyl groups to the disiloxane backbone. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form siloxane-based polymers or other derivatives.
Reduction Reactions: Reduction of the chloroethenyl groups can lead to the formation of ethyl-substituted disiloxanes. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biological Research: It is investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized siloxanes.
Mechanism of Action
The mechanism by which 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves the reactivity of the chloroethenyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound lacks the chloroethenyl groups and is less reactive in substitution reactions.
1,3-Bis(2-chloroethyl)-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of ethenyl groups, leading to different reactivity and applications.
1,3-Bis(2-bromoethenyl)-1,1,3,3-tetramethyldisiloxane: The presence of bromine atoms instead of chlorine atoms results in different chemical properties and reactivity.
Properties
CAS No. |
91453-69-9 |
|---|---|
Molecular Formula |
C8H16Cl2OSi2 |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-chloroethenyl-[2-chloroethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16Cl2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-8H,1-4H3 |
InChI Key |
YYEUHKJHTKQAFW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CCl)O[Si](C)(C)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
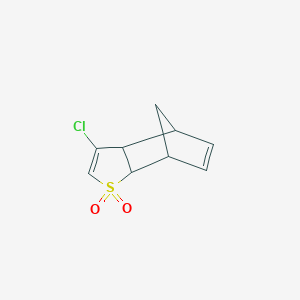
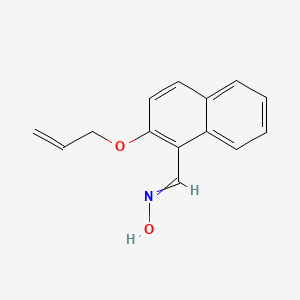
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
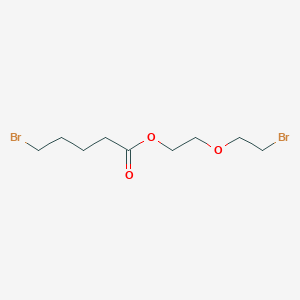
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
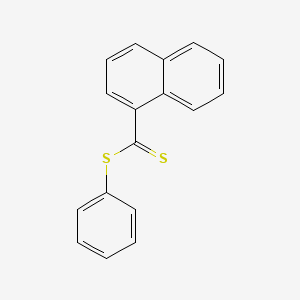
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
